molecular formula C24H21NO5S B2901176 4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide CAS No. 477498-43-4

4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide

Cat. No. B2901176
CAS RN: 477498-43-4
M. Wt: 435.49
InChI Key: PTPMKHFVUAOEDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The naphthalene group would contribute significant π-conjugation and aromaticity to the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The hydroxy groups could be involved in acid-base reactions, the naphthalene group could undergo electrophilic aromatic substitution reactions, and the benzenesulfonamide group could participate in a variety of reactions depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups .

Safety and Hazards

As with any chemical compound, handling “4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like “4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide” is a vibrant field of research. These compounds have potential applications in a variety of areas, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-2-30-18-9-11-19(12-10-18)31(28,29)25-17-8-14-22(26)21(15-17)24-20-6-4-3-5-16(20)7-13-23(24)27/h3-15,25-27H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPMKHFVUAOEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide

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